Tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate typically involves the esterification of 2-amino-2-(1-methylcyclohexyl)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(1-cyclohexyl)acetate: Similar structure but lacks the methyl group on the cyclohexyl ring.
Tert-butyl 2-amino-2-(1-ethylcyclohexyl)acetate: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
Tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(1-methylcyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10(14)13(4)8-6-5-7-9-13/h10H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTXDJQQKYNYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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